molecular formula C27H18N2O2 B14776684 1,3-di(9H-carbazol-9-yl)propane-1,3-dione

1,3-di(9H-carbazol-9-yl)propane-1,3-dione

Cat. No.: B14776684
M. Wt: 402.4 g/mol
InChI Key: GZDNTPZIBCAJBB-UHFFFAOYSA-N
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Description

1,3-di(9H-carbazol-9-yl)propane-1,3-dione is an organic compound that features two carbazole units attached to a propane-1,3-dione backbone Carbazole is a tricyclic aromatic compound known for its stability and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione typically involves the reaction of carbazole with a suitable dione precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the carbazole units and the propane-1,3-dione backbone .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and real-time monitoring systems would be essential for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-di(9H-carbazol-9-yl)propane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

1,3-di(9H-carbazol-9-yl)propane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique electronic properties, such as high thermal stability and efficient charge transport, make it an effective material for OLEDs and other devices. In biological systems, the compound may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-di(9H-carbazol-9-yl)propane-1,3-dione is unique due to its specific combination of carbazole units and a propane-1,3-dione backbone. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C27H18N2O2

Molecular Weight

402.4 g/mol

IUPAC Name

1,3-di(carbazol-9-yl)propane-1,3-dione

InChI

InChI=1S/C27H18N2O2/c30-26(28-22-13-5-1-9-18(22)19-10-2-6-14-23(19)28)17-27(31)29-24-15-7-3-11-20(24)21-12-4-8-16-25(21)29/h1-16H,17H2

InChI Key

GZDNTPZIBCAJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC(=O)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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